(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Overview
Description
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate is a natural product derived from the plant Eupatorium cannabinum L. It belongs to the class of sesquiterpene lactones and has a molecular formula of C20H24O6 with a molecular weight of 360.40 g/mol . This compound is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate involves the selective functionalization of carbon-hydrogen (C-H) bonds. One method employs unspecific peroxygenase (UPO) from Agrocybe aegerita under neat reaction conditions, allowing for the selective C-H bond oxyfunctionalization of cyclic ethers to cyclic hemiacetals . This enzymatic approach offers a practical method to produce chiral cyclic hemiacetals with high enantiomeric excess.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of lactones, while reduction reactions can yield different reduced forms of the compound .
Scientific Research Applications
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in synthetic chemistry for the preparation of chiral cyclic hemiacetals.
Biology: The compound is studied for its biological activities and potential therapeutic effects.
Medicine: Research is ongoing to explore its pharmacological properties and potential use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. This process is catalyzed by enzymes such as unspecific peroxygenase, which rely on oxoferryl-heme as the oxygenating species .
Comparison with Similar Compounds
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include other sesquiterpene lactones such as:
Eupatoriopicrin: A related compound with similar biological activities.
Hiyodorilactones A and B: Sesquiterpene lactones isolated from Eupatorium heterophyllum.
1β,10α-Epoxyeucannabinolide: Another sesquiterpene lactone with a similar structure.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLGGJNZWWQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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